molecular formula C13H15N5O2 B2778320 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1448028-18-9

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2778320
CAS No.: 1448028-18-9
M. Wt: 273.296
InChI Key: HQQSEEMRXRVUHF-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-imidazole group at the 6-position and a piperidine ring at the 4-position, which itself bears a carboxylic acid moiety. This structure combines aromatic heterocycles (pyrimidine and imidazole) with a piperidine scaffold, offering unique electronic and steric properties.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-1-4-17(5-2-10)11-7-12(16-8-15-11)18-6-3-14-9-18/h3,6-10H,1-2,4-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSEEMRXRVUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions to optimize reaction efficiency.

Mechanism of Action

The mechanism by which 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites of proteins . This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Structural Features Molecular Weight Key Substituents Biological Activity Notes References
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid Pyrimidine-imidazole core, piperidine-carboxylic acid 273.27 (estimated) 6-imidazolyl, 4-piperidine-COOH Potential hydrogen bonding and ionic interactions; hypothesized therapeutic applications require validation.
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid Thienopyrimidine core, ethyl substituent 307.37 6-ethyl, thieno-fused pyrimidine Enhanced lipophilicity due to thiophene; possible improved metabolic stability. Discontinued, suggesting synthesis or efficacy challenges.
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid Methoxy-substituted pyrimidine 237.26 6-methoxy Methoxy group reduces hydrogen-bonding capacity; may improve BBB penetration but weaken target affinity.
1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-4-carboxylic acid Cyclopropylamino substituent 262.31 6-cyclopropylamino Amino group enables hydrogen bonding; cyclopropane may enhance steric hindrance or metabolic resistance.
4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine Bulky isopropylphenyl-piperidine 375.47 (estimated) 4-imidazolyl, 6-substituted piperidine Increased lipophilicity and steric bulk; potential for kinase inhibition or allosteric modulation. Discontinued.
6-(1H-imidazol-1-yl)pyrimidine-4-carboxylic acid Pyrimidine-imidazole core, free carboxylic acid 190.17 6-imidazolyl, 4-COOH Lacks piperidine; reduced conformational flexibility and solubility compared to target compound.

Key Comparative Insights

Electronic and Steric Effects

  • Imidazole vs. Methoxy/Thiophene Substituents: The imidazole group in the target compound offers dual hydrogen-bond donor/acceptor sites, unlike the methoxy group (electron-donating but non-polar) in or the thiophene (aromatic but less polar) in . This makes the target compound more suited for interactions with polar binding pockets .
  • Piperidine Modifications : Piperidine-carboxylic acid (target compound) enhances aqueous solubility compared to esters (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid in ) or bulky aryl-piperidines (), which may improve bioavailability .

Pharmacokinetic Considerations

  • Lipophilicity: Thienopyrimidine derivatives () exhibit higher logP values due to sulfur-containing rings, favoring membrane permeability but risking CYP450-mediated metabolism. The target compound balances hydrophilicity (carboxylic acid) and moderate lipophilicity (imidazole) .
  • Metabolic Stability: Cyclopropylamino () and ethyl groups () may resist oxidative metabolism, whereas the target compound’s imidazole could be susceptible to enzymatic degradation .

Therapeutic Potential

  • While thienopyrimidine analogs () are explored for kinase inhibition, the target compound’s imidazole-pyrimidine core may align with antiviral or immunomodulatory targets, as seen in poly(N-vinylimidazole) polymers () .
  • Discontinued analogs () highlight the importance of optimizing substituent size and polarity to avoid toxicity or poor efficacy.

Biological Activity

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a combination of imidazole, pyrimidine, and piperidine moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural diversity which may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5O2C_{14}H_{17}N_{5}O_2, and it possesses a molecular weight of approximately 273.32 g/mol. The compound's structure includes:

  • Imidazole ring : Known for its role in biological systems, particularly in enzyme active sites.
  • Pyrimidine ring : Commonly found in nucleic acids and several pharmaceuticals.
  • Piperidine moiety : Often associated with psychoactive compounds and therapeutics.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing imidazole and pyrimidine structures can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for some related compounds range from 2.43 to 14.65 μM, indicating potent activity against these cell lines .

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Compound CLLC-PK1 (non-cancerous)>20

The mechanisms through which these compounds exert their anticancer effects include:

  • Microtubule Destabilization : Certain derivatives have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation, such as topoisomerase II and EGFR .

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Effects : The presence of the imidazole ring is linked to anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds through various assays:

  • Cytotoxicity Assays : These assays demonstrated that several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
  • Apoptosis Induction : Compounds were found to enhance caspase activity significantly, confirming their role in inducing programmed cell death in cancer cells .
  • Molecular Modeling Studies : Computational studies suggest that the binding affinity of these compounds to target proteins is influenced by their structural features, providing insights into their potential efficacy .

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